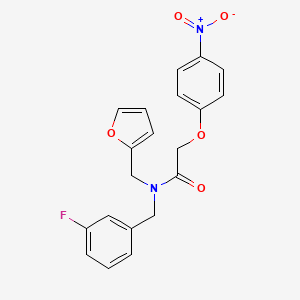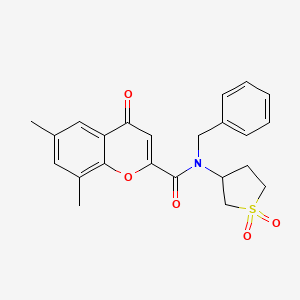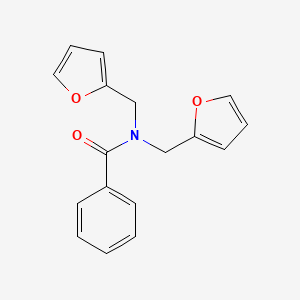![molecular formula C24H20N6O3S B11397511 4-[4-(4-methoxyphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11397511.png)
4-[4-(4-methoxyphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a pyridine ring fused with a 1,2,4-triazole ring, which in turn bears a 1,2,4-oxadiazole moiety and a thioether group.
- This compound belongs to the class of heterocyclic compounds, which are essential building blocks in medicinal chemistry and drug discovery.
- Its structural complexity suggests potential biological activity, making it an interesting subject for research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. Starting from 4-methoxyaniline, it proceeds through hydrazinecarbothioamide intermediates, acylation, and cyclization to form the 1,2,4-triazole-3-thiol core.
Reaction Conditions: Alkylation of the triazole thiol with 2-bromo-1-phenylethanone yields the ketone intermediate. Reduction of the ketone group using sodium borohydride produces the corresponding secondary alcohol.
Industrial Production: While industrial-scale production methods may not be well-documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Alkylating agents (e.g., 2-bromo-1-phenylethanone), bases (e.g., cesium carbonate), and reducing agents (e.g., sodium borohydride) play crucial roles.
Major Products: The ketone intermediate and the secondary alcohol are the major products.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors) and its impact on cellular processes.
Medicine: Assess its pharmacological properties, such as antimicrobial, antifungal, or anticancer effects.
Industry: Consider applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or modulating cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: Explore other 1,2,4-triazole derivatives with thiol or thione functionalities.
Properties
Molecular Formula |
C24H20N6O3S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H20N6O3S/c1-31-18-9-7-17(8-10-18)30-23(16-11-13-25-14-12-16)27-28-24(30)34-15-21-26-22(29-33-21)19-5-3-4-6-20(19)32-2/h3-14H,15H2,1-2H3 |
InChI Key |
ZBKAJQUTBGCREL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11397438.png)


![4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397451.png)
![methyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11397455.png)
![2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B11397457.png)


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397474.png)

![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11397490.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11397493.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397503.png)
![N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11397505.png)
